3-(4-Methoxybenzyl)piperidine

Overview

Description

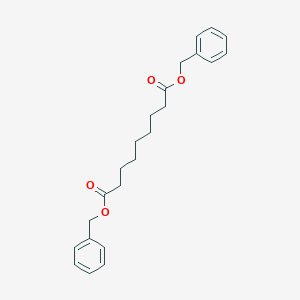

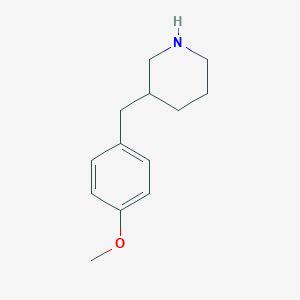

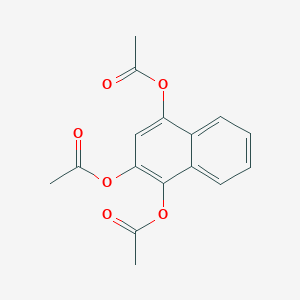

3-(4-Methoxybenzyl)piperidine is an organic compound with the molecular formula C13H19NO It consists of a piperidine ring substituted with a 4-methoxybenzyl group

Mechanism of Action

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the chemokine receptor ccr5, an essential coreceptor in the process of hiv-1 entry, could be a potential target .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most antagonists .

Biochemical Pathways

Similar compounds have been shown to affect several crucial signaling pathways essential for the establishment of diseases such as hiv . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Result of Action

Similar compounds have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to have significant roles in various biochemical reactions . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV .

Cellular Effects

The specific cellular effects of 3-(4-Methoxybenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Piperidine derivatives have been shown to interact with various biomolecules. For instance, some piperidine derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been shown to have time-dependent effects. For example, N-3-methoxybenzyl-linoleamide, a piperidine derivative, has been shown to display significant time-dependent and dose-dependent FAAH inhibitory activity .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Piperidine derivatives have been shown to have various effects at different dosages. For example, piperine, a piperidine alkaloid, has been shown to have various physiological effects at different dosages .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-understood. Piperidine derivatives have been shown to be involved in various metabolic pathways. For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .

Transport and Distribution

Piperidine derivatives have been shown to have various effects on transport and distribution within cells and tissues .

Subcellular Localization

Piperidine derivatives have been shown to have various effects on subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane.

Another method involves the reductive amination of 4-methoxybenzaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-methoxybenzylidene piperidine using palladium on carbon as a catalyst is another potential method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques, especially if there are additional unsaturated bonds present.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products

Oxidation: 3-(4-Hydroxybenzyl)piperidine or 3-(4-Carboxybenzyl)piperidine.

Reduction: Fully saturated piperidine derivatives.

Substitution: 3-(4-Nitrobenzyl)piperidine, 3-(4-Sulfonylbenzyl)piperidine, or 3-(4-Halobenzyl)piperidine.

Scientific Research Applications

3-(4-Methoxybenzyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Methoxybenzyl)piperidine

- 3-(3-Methoxybenzyl)piperidine

- 3-(4-Hydroxybenzyl)piperidine

- 3-(4-Methylbenzyl)piperidine

Uniqueness

3-(4-Methoxybenzyl)piperidine is unique due to the presence of the methoxy group at the para position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNAZVIXVXAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396849 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136422-65-6 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)

![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)